1-benzofuran-2-yl(1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
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Overview
Description
2-(1-Benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that features a benzofuran moiety fused with a pyridoindole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a benzofuran intermediate, which is then coupled with a pyridoindole precursor through a series of reactions involving catalysts and reagents such as ZnCl2 and CuCl .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-(1-Benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyridoindole derivatives, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with biological activity.
Indole-3-carbinol: A compound with a similar indole structure and biological activity
Uniqueness
What sets 2-(1-benzofuran-2-carbonyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole apart is its unique combination of the benzofuran and pyridoindole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C26H20N2O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C26H20N2O2/c29-26(23-16-18-10-4-7-13-22(18)30-23)28-15-14-20-19-11-5-6-12-21(19)27-24(20)25(28)17-8-2-1-3-9-17/h1-13,16,25,27H,14-15H2 |
InChI Key |
KPNITCZWAXHQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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